molecular formula C12H13BrN2O2 B1342923 tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 226085-17-2

tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B1342923
M. Wt: 297.15 g/mol
InChI Key: LRMPSYYFDWATPN-UHFFFAOYSA-N
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Description

“tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound used in various fields, including life sciences and organic synthesis . It has a molecular weight of 297.15 .


Molecular Structure Analysis

The InChI code for “tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” has a predicted boiling point of 376.7±45.0 °C and a predicted density of 1.46±0.1 g/cm3 . It’s recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Functionalization

One-Step Continuous Flow Synthesis : The first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones was reported. This process utilizes HBr generated as a byproduct in the Hantzsch reaction to hydrolyze tert-butyl esters in situ, providing the corresponding acids in a single microreactor, showcasing an efficient synthesis method for similar compounds (Herath & Cosford, 2010).

Anionic Cascade Recyclization : Treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums led to rapid cascade reactions, forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates in high yields. This indicates the compound's potential in synthesizing complex heterocyclic structures (Ivanov, 2020).

Characterization and Thermal Analysis

Synthesis and Characterization : The synthesis from starting tert-butyl 4-oxopiperidine-1-carboxylate and subsequent characterization using spectroscopic methods highlighted the versatility in synthesizing pyrrolo[2,3-c]pyridine derivatives. X-ray crystallography and DFT analyses provided insight into the molecular and crystal structure, emphasizing the importance of intramolecular hydrogen bonding (Çolak et al., 2021).

Coupling Reactions

Palladium-Catalyzed Coupling : Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with various substituted arylboronic acids. This process produced a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the compound's applicability in creating aryl-substituted pyridine derivatives (Wustrow & Wise, 1991).

Novel Synthesis Approaches

Synthesis of Fluorinated Pyrrolo[2,3-b]pyridines : An efficient synthesis approach to fluorinated pyrrolo[2,3-b]pyridines was developed, targeting novel ADAs and IMPDH inhibitors. The tert-butyl protecting group's removal followed by direct glycosylation exemplifies innovative methods to functionalize and modify the pyrrolo[2,3-b]pyridine scaffold for potential therapeutic applications (Iaroshenko et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-bromopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMPSYYFDWATPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616689
Record name tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

CAS RN

226085-17-2
Record name tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RY Nimje, D Vytla, P Kuppusamy… - The Journal of …, 2020 - ACS Publications
Unnatural amino acids play an important role in peptide based drug discovery. Herein, we report a class of differentially protected azatryptophan derivatives synthesized from N-tosyl-3-…
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
K Yuan, W Kuang, W Chen, M Ji, W Min, Y Zhu… - European Journal of …, 2022 - Elsevier
Multiple myeloma (MM) ranks second in malignant hematopoietic cancers, and the most common anti-MM drugs easily generate resistance. CDK4/6 have been validated to play …

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